

"1-Methyl-1H-indazol-4-ol" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methyl-1H-indazol-4-ol**

Cat. No.: **B186704**

[Get Quote](#)

An In-Depth Technical Guide to 1-Methyl-1H-indazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **1-Methyl-1H-indazol-4-ol**, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended to serve as a valuable resource for scientists and researchers engaged in drug discovery and medicinal chemistry.

Chemical Identity and Physical Properties

1-Methyl-1H-indazol-4-ol, with the CAS number 144528-23-4, is a substituted indazole derivative. The indazole core is a prevalent scaffold in many biologically active compounds. The addition of a methyl group at the N1 position and a hydroxyl group at the 4-position significantly influences its physicochemical characteristics and biological activity.

Table 1: Physical and Chemical Properties of **1-Methyl-1H-indazol-4-ol**

Property	Value	Source(s)
CAS Number	144528-23-4	[1] [2]
Molecular Formula	C ₈ H ₈ N ₂ O	[1] [2]
Molecular Weight	148.16 g/mol	[1]
Appearance	Not explicitly stated, though related compounds are solids.	
Melting Point	No data available	
Boiling Point	No data available	
Solubility	No data available	
pKa	No data available	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **1-Methyl-1H-indazol-4-ol**. While specific spectra for this exact compound are not readily available in the public domain, data for closely related indazole derivatives provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the positions of the methyl and hydroxyl groups.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the carbons of the fused rings and the methyl group.

Researchers can find spectral data for various indazole derivatives, which can aid in the interpretation of experimentally obtained spectra for **1-Methyl-1H-indazol-4-ol**.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Synthesis and Analysis

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Methyl-1H-indazol-4-ol** is not explicitly available in the reviewed literature, general methods for the synthesis of substituted indazoles can be adapted. A common strategy involves the cyclization of appropriately substituted hydrazones.

A plausible synthetic workflow for **1-Methyl-1H-indazol-4-ol** could be conceptualized as follows:

[Click to download full resolution via product page](#)

Figure 1: A generalized synthetic workflow for **1-Methyl-1H-indazol-4-ol**.

For related compounds, such as 6-Bromo-1-methyl-1H-indazol-4-amine, a multi-step synthesis starting from 6-bromo-1H-indazole has been described, involving N-methylation, nitration, and subsequent reduction.^[9] This suggests that functional group interconversion on a pre-formed methylated indazole ring is a viable synthetic strategy.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC (RP-HPLC) method would be suitable for the analysis of **1-Methyl-1H-indazol-4-ol**. A general protocol would involve:

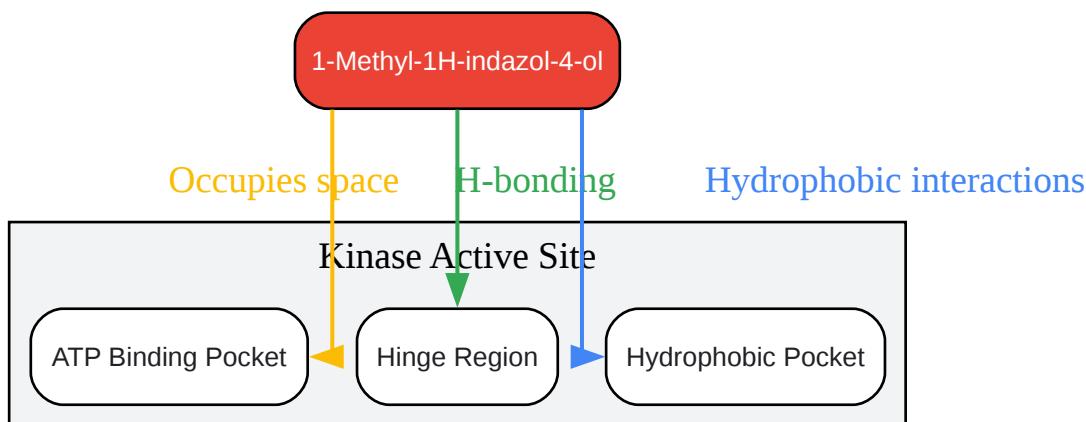
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
- Flow Rate: Typically 1.0 mL/min.

- Temperature: Ambient or controlled (e.g., 25-30 °C).

Method development would be required to optimize the separation and quantification of the target compound and any impurities.

Biological Activity and Signaling Pathways

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Indazole derivatives are particularly prominent as kinase inhibitors.[10][11]


While direct evidence for the biological activity of **1-Methyl-1H-indazol-4-ol** is limited in the available literature, its structural similarity to known kinase inhibitors suggests it may also target these crucial enzymes. Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer and other diseases.

Potential Kinase Inhibition and Signaling Pathway Involvement:

Indazole-based compounds have been shown to inhibit a variety of kinases, including but not limited to:

- Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, making it a target for cancer therapy.[10][11]
- Receptor Tyrosine Kinases (RTKs): Such as VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
- BCR-ABL: A fusion protein associated with chronic myeloid leukemia (CML).[12]
- PI3K/Akt signaling pathway: A critical pathway in cell survival and proliferation.[13]

The potential interaction of **1-Methyl-1H-indazol-4-ol** with a kinase active site can be visualized as follows:

[Click to download full resolution via product page](#)

Figure 2: Hypothetical binding of **1-Methyl-1H-indazol-4-ol** in a kinase active site.

Further experimental validation through kinase screening assays and cell-based studies is necessary to elucidate the specific biological targets and signaling pathways modulated by **1-Methyl-1H-indazol-4-ol**. The presence of the hydroxyl group offers a potential site for hydrogen bonding interactions within a kinase active site, which could contribute to its inhibitory activity.

Safety and Handling

Based on available information, **1-Methyl-1H-indazol-4-ol** should be handled with care in a laboratory setting. The following hazard statements have been associated with this compound:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. It should be stored in a cool, dry, and well-ventilated area.^[1]

Conclusion

1-Methyl-1H-indazol-4-ol is a compound of significant interest for researchers in medicinal chemistry and drug development. Its indazole core suggests potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy. This technical guide has summarized the available physical, chemical, and safety information for this compound. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its biological activity and therapeutic potential in various disease models. The information and conceptual frameworks provided herein are intended to facilitate these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 144528-23-4|1-Methyl-1H-indazol-4-ol|BLD Pharm [bldpharm.com]
- 2. aoen.lookchem.com [aoen.lookchem.com]
- 3. 1-Methyl-1H-indazol-4-ol(144528-23-4) 1H NMR spectrum [chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. spectrabase.com [spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5^{HOP⁺}-methoxyspiro[cyclopropane-1,3^{HOP⁺}-indolin]-2^{HOP⁺}-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["1-Methyl-1H-indazol-4-ol" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186704#1-methyl-1h-indazol-4-ol-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com